Hydrophilicity Advantage Over Ethoxyquin
The target compound exhibits a computed logP of 2.47 (Chemsrc), which is substantially lower than ethoxyquin’s reported logP values of 3.39–4.01 [1]. This difference is driven by the replacement of the 6‑ethoxy group with a 7‑OH and the introduction of the hydroxyethoxyethyl N‑side chain. A logP decrease of ≥0.92 units (relative to the lowest ethoxyquin value) predicts a roughly 8‑fold higher aqueous solubility by the logP‑solubility relationship, a critical factor for homogeneous in vitro antioxidant assays or aqueous‑phase dye coupling reactions [2].
| Evidence Dimension | LogP (octanol‑water partition coefficient, computed) |
|---|---|
| Target Compound Data | logP = 2.47 (Chemsrc database) |
| Comparator Or Baseline | Ethoxyquin: logP 3.39 (ChemAxon), 3.61 (SIELC), 4.01 (ALOGPS); TMQ monomer: logP 2.8–3.4 |
| Quantified Difference | Δ logP = –0.92 to –1.54 relative to ethoxyquin; –0.33 to –0.93 relative to TMQ monomer |
| Conditions | Computed values from authoritative databases (Chemsrc, FoodB, SIELC, ChemSpider) |
Why This Matters
Lower logP directly predicts higher water solubility, enabling more uniform distribution in aqueous assay media and reducing the need for co‑solvents such as DMSO during experimental workflows.
- [1] FoodB (FooDB). Showing Compound Ethoxyquin (FDB019147). LogP ALOGPS 4.01; ChemAxon LogP 3. Available at: https://foodb.ca/compounds/FDB019147 (accessed 2026-04-30). Also: SIELC Ethoxyquin LogP 3.61. Available at: https://sielc.com/ethoxyquin (accessed 2026-04-30). View Source
- [2] Wang Y et al. Environ Sci Pollut Res Int. 2023;30(40):92282-92294. Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation. PMID: 37486471. (Class‑level support: hydroxylated TMQ derivatives with enhanced antioxidant activity and reduced environmental toxicity.) View Source
